2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazo[1,2-A]pyrazine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,3-diaminopyrazine under acidic conditions, followed by cyclization and methylation steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyrimidine: Known for its wide range of pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
[1,2,4]Triazolo[4,3-a]pyrazine: Explored for its kinase inhibition properties.
Uniqueness
2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one stands out due to its unique structural features, such as the presence of a chlorophenyl group and a dimethyl-substituted imidazo[1,2-A]pyrazine core. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by an imidazo[1,2-A]pyrazine core and a 4-chlorophenyl substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 275.73 g/mol
- Structure : The compound features a complex bicyclic structure that is essential for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Enzyme Inhibition : The compound shows potential to inhibit specific enzymes, which may lead to significant biochemical cascades affecting cellular functions. For instance, it may bind to active sites of enzymes involved in cancer pathways .
- Anticancer Activity : Preliminary studies suggest that this compound could exhibit anticancer properties. Interaction studies indicate significant binding affinity to targets associated with cancer progression .
- Mechanism of Action : The proposed mechanism involves receptor binding and enzyme inhibition, which can modulate various signaling pathways critical for cell survival and proliferation .
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound:
- In vitro assays demonstrated cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with observed IC50 values indicating significant potency .
Enzyme Interaction Studies
Research indicates that the compound interacts with various enzymes:
- It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, suggesting potential applications in neurodegenerative diseases .
Pharmacological Applications
The unique structural features of this compound make it a candidate for various therapeutic applications:
- Cancer Therapy : Due to its anticancer properties and ability to inhibit key enzymes involved in tumor growth.
- Neurological Disorders : Potential use in treating conditions like Alzheimer’s disease due to its AChE inhibition.
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8,8-dimethyl-5,7-dihydroimidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C14H14ClN3O/c1-14(2)13-16-11(7-18(13)8-12(19)17-14)9-3-5-10(15)6-4-9/h3-7H,8H2,1-2H3,(H,17,19) |
InChI Key |
RDNRNWUIGKRKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.